molecular formula C19H17F4NO3S B2662862 (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 2034458-09-6

(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No.: B2662862
CAS No.: 2034458-09-6
M. Wt: 415.4
InChI Key: BBNGDHJARZZXOQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a fluorophenyl group, a trifluoromethyl group, a thiazepan ring, and a methanone group. These groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the thiazepan ring. The presence of fluorine atoms could potentially influence the compound’s electronic structure due to fluorine’s high electronegativity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could potentially influence properties such as polarity, boiling point, and melting point .

Scientific Research Applications

Fluorinated Compounds Synthesis

Fluorination of fluorophores can significantly enhance their photostability and spectroscopic properties. A study by Woydziak et al. (2012) discusses the synthesis of bis(2,4,5-trifluorophenyl)methanone by treating 2,4,5-trifluorobenzaldehyde with a Grignard reagent, followed by sequential nucleophilic aromatic substitution reactions to yield fluorinated benzophenones, xanthones, acridones, and thioxanthones. These compounds are precursors to fluorinated analogs of fluorescein, rhodamine, and other derivatives, offering scalable access to novel fluorinated fluorophores with tunable absorption and emission spectra (Woydziak, Fu, & Peterson, 2012).

Structural and Theoretical Analysis

Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings through a three-step substitution reaction. The structures were confirmed by various spectroscopic methods and X-ray diffraction, with molecular structures further calculated using density functional theory (DFT). This study highlights the importance of structural and theoretical analysis in understanding the physicochemical properties of compounds (Huang et al., 2021).

Antitumor Activity

Zhi-hua Tang and Fu (2018) reported on the synthesis and preliminary biological evaluation of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, showing distinct inhibition on the proliferation of various cancer cell lines. This indicates the potential of fluorinated compounds in developing antitumor agents (Tang & Fu, 2018).

Anti-Mycobacterial Agents

An efficient synthesis of phenyl cyclopropyl methanones, including the reaction of aryl alcohols with 4'-fluoro-4-chloro-butyrophenone, led to the discovery of a new class of anti-mycobacterial agents. Compounds synthesized in this study displayed MICs against M. tuberculosis H37Rv in vitro, showing the relevance of such compounds in treating tuberculosis (Dwivedi et al., 2005).

Novel Organic Synthesis Methods

Largeron and Fleury (1998) developed a novel one-pot synthesis of 8-amino-1,4-benzoxazine derivatives, starting from (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone. This study demonstrates the use of electrochemical methods in organic synthesis, providing a convenient route to compounds with potential anti-stress oxidative properties (Largeron & Fleury, 1998).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on its interactions with biological targets .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include experimental studies to determine its physical and chemical properties, reactivity, and potential uses .

Properties

IUPAC Name

[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F4NO3S/c20-16-8-4-2-6-14(16)17-9-10-24(11-12-28(17,26)27)18(25)13-5-1-3-7-15(13)19(21,22)23/h1-8,17H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNGDHJARZZXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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